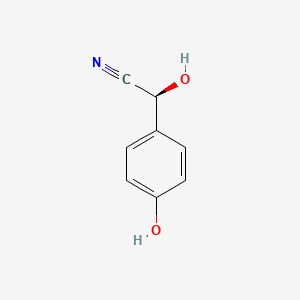

(S)-4-Hydroxymandelonitrile

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

71807-09-5 |

|---|---|

Molekularformel |

C8H7NO2 |

Molekulargewicht |

149.15 g/mol |

IUPAC-Name |

(2S)-2-hydroxy-2-(4-hydroxyphenyl)acetonitrile |

InChI |

InChI=1S/C8H7NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H/t8-/m1/s1 |

InChI-Schlüssel |

HOOOPXDSCKBLFG-MRVPVSSYSA-N |

SMILES |

C1=CC(=CC=C1C(C#N)O)O |

Isomerische SMILES |

C1=CC(=CC=C1[C@@H](C#N)O)O |

Kanonische SMILES |

C1=CC(=CC=C1C(C#N)O)O |

Andere CAS-Nummern |

71807-09-5 |

Herkunft des Produkts |

United States |

Biosynthetic Pathways and Regulation

Elucidation of Enzymatic Steps in Plant Systems

The biosynthetic pathway of (S)-4-hydroxymandelonitrile, primarily studied in Sorghum bicolor where it is a precursor to dhurrin (B190987), is catalyzed by enzymes located on the cytosolic surface of the endoplasmic reticulum. mdpi.comjst.go.jp The final product, dhurrin, is then stored in the vacuole. jst.go.jp

The initial steps in the biosynthesis of this compound are catalyzed by two multifunctional cytochrome P450 enzymes, CYP79A1 and CYP71E1. mdpi.comcgiar.org These enzymes are responsible for converting L-tyrosine into the direct precursor of this compound.

The process begins with CYP79A1, a highly specific enzyme, converting L-tyrosine to (E)-p-hydroxyphenylacetaldoxime through a series of intermediates including N-hydroxytyrosine and N,N-dihydroxytyrosine. mdpi.comresearchgate.net This initial conversion is the rate-limiting step in the entire biosynthetic pathway. mdpi.comnih.gov

Subsequently, CYP71E1, which exhibits lower substrate specificity compared to CYP79A1, catalyzes the conversion of (E)-p-hydroxyphenylacetaldoxime to this compound. mdpi.comresearchgate.net This is a complex reaction involving the isomerization of the (E)-oxime to its (Z)-isomer, followed by dehydration to form p-hydroxyphenylacetonitrile, and finally C-hydroxylation to yield this compound. researchgate.netuniprot.orggenome.jp The formation of these enzymes and intermediates is often organized in a multi-enzyme complex, or metabolon, to facilitate efficient channeling of the intermediates. nih.govnih.gov

Table 1: Key Cytochrome P450 Enzymes in this compound Biosynthesis

| Enzyme | Family | Precursor | Product | Function | Plant Species Example |

|---|---|---|---|---|---|

| CYP79A1 | CYP79 | L-tyrosine | (E)-p-hydroxyphenylacetaldoxime | Catalyzes the initial, rate-limiting step. mdpi.comoup.com | Sorghum bicolor cgiar.org |

| CYP71E1 | CYP71 | (E)-p-hydroxyphenylacetaldoxime | This compound | Catalyzes the conversion of the oxime to the hydroxynitrile. cgiar.orgresearchgate.net | Sorghum bicolor cgiar.org |

Once this compound is formed, it is immediately stabilized through glycosylation by a UDP-glucosyltransferase (UGT). researchgate.nettandfonline.com This step is crucial as this compound is an unstable cyanohydrin. researchgate.net The glucosylation converts it into a stable storage form, the cyanogenic glucoside dhurrin. researchgate.nettandfonline.com

In Sorghum bicolor, the specific enzyme responsible for this reaction is UGT85B1. mdpi.comresearchgate.net This soluble enzyme transfers a glucose molecule from UDP-glucose to the hydroxyl group of this compound, forming dhurrin. mdpi.comresearchgate.net This final step ensures the non-toxic storage of the cyanogenic potential within the plant cell. researchgate.net

Genetic and Molecular Basis of Biosynthesis

The genes encoding the enzymes for dhurrin biosynthesis, including the formation of this compound, are well-characterized, particularly in Sorghum bicolor. The key genes, CYP79A1, CYP71E1, and UGT85B1, are located in a gene cluster on chromosome 1. mdpi.comcgiar.org This clustering facilitates the co-regulation and efficient transcription of the genes required for the pathway. mdpi.com

The expression of these genes is developmentally and environmentally regulated at the transcriptional level. jst.go.jpresearchgate.net For instance, the expression of CYP79A1 and CYP71E1 is high in young, developing tissues, which correlates with higher dhurrin content in these vulnerable plant parts. researchgate.netglbrc.org

Physiological Regulation of Biosynthesis in Biological Systems

The production of this compound and subsequently dhurrin is influenced by various physiological and environmental factors. The concentration of cyanogenic glucosides is typically highest in young plants and tissues, suggesting a primary role in defending against herbivores during early growth stages. nih.govannualreviews.org

Nitrogen availability is a key regulator. In older sorghum plants, nitrogen fertilization has been shown to increase the transcription of CYP79A1 and CYP71E1, leading to higher dhurrin levels. nih.govresearchgate.net This indicates a link between primary nitrogen metabolism and the production of these nitrogen-containing defense compounds. Abiotic stresses such as drought can also influence the accumulation of dhurrin. mdpi.com Additionally, plant hormones like methyl jasmonate can induce the expression of SbCYP79A1 and increase dhurrin synthesis, highlighting the integration of cyanogenic glucoside biosynthesis into the plant's broader defense signaling networks. mdpi.com

Comparative Biosynthesis Across Cyanogenic Plant Species (e.g., Sorghum bicolor, Prunus species)

While the biosynthesis of this compound is best understood in Sorghum bicolor, the general pathway of cyanogenic glucoside formation is conserved across many plant species, albeit with some key differences. umm.ac.id The initial conversion of an amino acid to an aldoxime by a CYP79 family enzyme is a common first step in both monocots like sorghum and dicots. cgiar.orgnih.gov

However, the subsequent enzymatic steps and the resulting stereochemistry of the cyanohydrin can vary. In Prunus species (e.g., almond, apricot), the cyanogenic glucosides prunasin (B192207) and amygdalin (B1666031) are derived from the amino acid L-phenylalanine, not L-tyrosine. tandfonline.comresearchgate.net The corresponding cyanohydrin is (R)-mandelonitrile. researchgate.net While the enzymes involved belong to the same CYP71 and UGT families, their substrate and stereospecificity differ from those in sorghum. researchgate.netnih.gov For example, in Japanese apricot (Prunus mume), CYP71AN24 catalyzes the conversion of the oxime to (R)-mandelonitrile. researchgate.net

In ferns, which are evolutionarily older, the biosynthesis of the phenylalanine-derived cyanogenic glucoside prunasin involves a different set of enzymes for the initial step, utilizing a flavin monooxygenase (FMO) instead of a CYP79. biorxiv.org However, a cytochrome P450 from the CYP981 family is involved in the subsequent conversion to mandelonitrile (B1675950), demonstrating convergent evolution of this defense pathway. biorxiv.org

Table 2: Comparison of Cyanogenic Glucoside Biosynthesis in Different Plant Species

| Feature | Sorghum bicolor | Prunus species | Ferns (e.g., Phlebodium aureum) |

|---|---|---|---|

| Precursor Amino Acid | L-tyrosine mdpi.com | L-phenylalanine tandfonline.com | L-phenylalanine biorxiv.org |

| Cyanohydrin Intermediate | This compound jst.go.jp | (R)-mandelonitrile researchgate.net | Mandelonitrile biorxiv.org |

| Key Enzymes (Oxime Formation) | CYP79A1 cgiar.org | CYP79 family nih.gov | Flavin monooxygenase (FOS1) biorxiv.org |

| Key Enzymes (Cyanohydrin Formation) | CYP71E1 cgiar.org | CYP71 family (e.g., CYP71AN24) researchgate.net | CYP981 family (e.g., CYP981F5) biorxiv.org |

| Final Glucoside | Dhurrin mdpi.com | Prunasin, Amygdalin researchgate.net | Prunasin, Vicianin biorxiv.org |

Enzymatic Synthesis and Biocatalysis of S 4 Hydroxymandelonitrile

Hydroxynitrile Lyase (HNL) Catalyzed Reactions

Hydroxynitrile lyases (EC 4.1.2.x) are a versatile group of enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes or ketones, yielding chiral cyanohydrins. researchgate.netrsc.org This reversible reaction is pivotal in the synthesis of enantiomerically pure compounds like (S)-4-hydroxymandelonitrile.

The synthesis of this compound is achieved through the stereoselective hydrocyanation of 4-hydroxybenzaldehyde (B117250), catalyzed by (S)-selective hydroxynitrile lyases. d-nb.info The (S)-hydroxynitrile lyase isolated from Sorghum bicolor (SbHNL) is particularly noted for its exclusive catalysis of HCN addition to aromatic and heteroaromatic aldehydes to produce (S)-cyanohydrins. d-nb.info This enzyme does not typically accept aliphatic aldehydes as substrates. d-nb.infoenzyme-database.org

The reaction involves the direct addition of HCN to the carbonyl carbon of 4-hydroxybenzaldehyde. The enzyme's chiral active site directs the attack of the cyanide nucleophile to one face of the aldehyde, resulting in the preferential formation of the (S)-enantiomer. The high enantioselectivity of HNLs makes them powerful tools in organic synthesis, often achieving excellent enantiomeric excess (ee). researchgate.net The use of organic solvents or biphasic systems can suppress the non-catalyzed chemical reaction, which would otherwise lead to a racemic mixture, thus ensuring high optical purity of the this compound product. tudelft.nl

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Sorghum bicolor | 4-Hydroxybenzaldehyde | This compound | High (specific values vary with conditions) | d-nb.info |

| Hevea brasiliensis | Benzaldehyde | (S)-Mandelonitrile | >99% | researchgate.net |

| Manihot esculenta | Various aldehydes | (S)-Cyanohydrins | High | wikipedia.org |

The reaction mechanism of (S)-selective HNLs belonging to the α/β hydrolase fold involves a catalytic triad (B1167595), typically composed of serine, histidine, and aspartate residues. wikipedia.orgebi.ac.uk However, the hydroxynitrile lyase from Sorghum bicolor (SbHNL) presents a novel active site architecture. nih.govacs.org Structural studies of SbHNL have revealed that a unique two-amino acid deletion near the active site forces a conformational change, moving the catalytic residues away from the typical hydrolase binding site. nih.govacs.org

The proposed mechanism for SbHNL involves general base catalysis by the carboxyl group of a C-terminal tryptophan residue (Trp270). nih.govacs.org An active site water molecule is believed to facilitate proton transfer to the nitrile group. nih.govacs.org This distinct mechanism, differing from the classic triad, is a subject of ongoing research. nih.govacs.org

Kinetic studies of (S)-HNL from Hevea brasiliensis with mandelonitrile (B1675950) as a substrate have suggested an Ordered Uni Bi mechanism. nih.gov In the cleavage reaction, the cyanohydrin binds first, followed by the sequential release of hydrogen cyanide and then the aldehyde. nih.gov Benzaldehyde acts as a competitive inhibitor against mandelonitrile, while HCN exhibits a more complex mixed-type inhibition. nih.gov A kinetic model for this enzyme has been developed that accounts for the formation of a dead-end complex, enzyme inactivation, and the parallel chemical reaction. nih.gov

Key Residues in the Active Site of (S)-HNLs (α/β hydrolase fold family):

| Residue | Function | Reference |

|---|---|---|

| Serine (Nucleophile) | Acts as a proton acceptor. | wikipedia.org |

| Histidine | Part of the catalytic triad. | wikipedia.orgebi.ac.uk |

| Aspartate | Part of the catalytic triad. | wikipedia.orgebi.ac.uk |

| Lysine (e.g., Lys236) | Orients the substrate and stabilizes the negatively charged intermediate. | wikipedia.orgebi.ac.uk |

Enzyme Discovery, Characterization, and Engineering for Biocatalysis

The practical application of this compound synthesis relies on the availability of robust and efficient (S)-HNLs. This has driven research into discovering new enzymes from natural sources, characterizing their properties, and engineering them for improved performance in biocatalytic processes.

(S)-selective hydroxynitrile lyases are found in various cyanogenic plants, where they play a role in defense mechanisms. ijsr.net Sorghum bicolor is a well-known source of an (S)-HNL. enzyme-database.orgmdpi.com Other plant sources that have been screened for HNL activity include Baliospermum montanum. nii.ac.jp

The purification of HNLs from plant material typically involves several chromatography steps. A general protein purification strategy includes:

Crude Extract Preparation: Homogenization of the plant tissue followed by centrifugation to remove cell debris. ijsr.netresearchgate.net

Ammonium (B1175870) Sulfate Precipitation: A preliminary step to concentrate the protein of interest by precipitating it out of the solution at a specific salt concentration. ijsr.netresearchgate.net

Chromatography: Affinity chromatography is a powerful technique for purifying proteins. ijsr.netresearchgate.net Ligands that specifically bind to the target enzyme are immobilized on a column matrix. The crude protein mixture is passed through the column, the target enzyme binds, and impurities are washed away. The purified enzyme is then eluted. ijsr.netresearchgate.net

The hydroxynitrile lyase from Sorghum bicolor has been characterized as a glycoprotein (B1211001) heterotetramer. nih.gov

To overcome the limitations of isolating enzymes from natural sources, such as low abundance and seasonal availability, recombinant expression in microbial hosts is a widely adopted strategy. Escherichia coli and Saccharomyces cerevisiae are two of the most common expression systems used for producing HNLs. nih.govnih.gov

Escherichia coli is a popular host due to its rapid growth, high cell densities, and well-established genetic tools. nih.gov However, challenges can include the formation of insoluble inclusion bodies and the lack of post-translational modifications, which can be crucial for the proper folding and activity of some eukaryotic enzymes. nih.gov The molecular cloning of the HNL from Sorghum bicolor has been reported, paving the way for its recombinant expression. nih.gov

Saccharomyces cerevisiae , a yeast, is a eukaryotic host that can perform post-translational modifications. nih.gov It is often used for the expression of more complex proteins. Various expression vectors with inducible promoters (e.g., GAL1 or CUP1) are available to control the production of the recombinant enzyme. nih.gov

Optimization of recombinant protein expression involves manipulating various factors such as the choice of expression vector and promoter, codon optimization for the host organism, and cultivation conditions like temperature and inducer concentration. uark.edu

For industrial applications, particularly in continuous processes, the immobilization of enzymes is crucial. researchgate.nettudelft.nl Immobilization enhances enzyme stability, allows for easy separation of the catalyst from the reaction mixture, and enables its reuse over multiple cycles. mdpi.com

Various methods have been employed for the immobilization of hydroxynitrile lyases:

Adsorption: Enzymes can be adsorbed onto solid supports like Celite. mdpi.commdpi.com This is a simple method, but enzyme leaching can sometimes be an issue. mdpi.com

Covalent Binding: This involves the formation of covalent bonds between the enzyme and a carrier, providing a more robust immobilization. researchgate.net

Encapsulation: The enzyme is entrapped within a porous matrix. researchgate.net

Cross-Linked Enzyme Aggregates (CLEAs): This carrier-free method involves the precipitation of the enzyme followed by cross-linking. tudelft.nl

Immobilized HNLs have been successfully used in both batch and continuous flow reactors for the synthesis of cyanohydrins. mdpi.com In a continuous flow system, the substrate solution is continuously passed over the immobilized enzyme, allowing for a steady production of the desired product. mdpi.com The choice of immobilization strategy and reactor configuration depends on the specific enzyme, reaction conditions, and desired scale of production.

| Immobilization Method | Carrier/Technique | Advantages | Reference |

| Adsorption | Celite | Simple, inexpensive carrier. | mdpi.commdpi.com |

| Covalent Binding | Various activated supports | Strong attachment, minimizes leaching. | researchgate.net |

| Encapsulation | Polymeric gels | Protects the enzyme from the bulk environment. | researchgate.net |

| Cross-Linking | Glutaraldehyde (cross-linker) | Carrier-free, high enzyme loading. | tudelft.nl |

Directed Evolution and Rational Design Approaches for Enhanced Catalytic Performance

The enhancement of catalytic performance for hydroxynitrile lyases (HNLs), the enzymes responsible for the synthesis of this compound, has been a significant area of research. Both directed evolution and rational design have proven to be powerful strategies for improving key enzymatic properties such as activity, stability, and enantioselectivity. nih.govucl.ac.uk These protein engineering techniques allow for the tailoring of HNLs to meet the specific demands of industrial-scale synthesis. nrel.gov

Directed Evolution involves mimicking the process of natural selection in a laboratory setting to evolve enzymes with desired traits. This process typically starts with the creation of a large library of enzyme variants through random mutagenesis. These variants are then subjected to a high-throughput screening (HTS) process to identify those with improved performance. nih.gov For instance, a chromogenic HTS method has been developed that is feasible for the cyanohydrin synthesis reaction, enabling the rapid screening of large mutant libraries. nih.gov This approach has been successfully used to generate new variants of HNLs with higher catalytic efficiency and greater tolerance to acidic conditions. nih.gov One study demonstrated that after 11 rounds of directed evolution, a transaminase enzyme, which also catalyzes C-C bond formation, was engineered with 27 mutations, resulting in a variant capable of converting 200 g/L of substrate to a product with >99.95% enantiomeric excess (ee) and a 92% yield. nih.gov

Rational Design , in contrast, relies on a detailed understanding of the enzyme's structure and catalytic mechanism to make specific, targeted modifications. frontiersin.org This approach often utilizes site-directed mutagenesis to alter amino acid residues at or near the active site. semanticscholar.org For example, in the hydroxynitrile lyase from Manihot esculenta (MeHNL), site-directed mutagenesis was used to identify a catalytic triad (Ser80, Asp208, and His236) essential for its activity. semanticscholar.org Structure-based rational design has also been employed to improve the catalytic activity and enantioselectivity of the HNL from the millipede Oxidus gracilis. nih.gov

A powerful approach often involves combining computational design with experimental techniques. For the HNL from Parafontaria laminata (PlamHNL), a computational structure-guided directed evolution approach was used. An enzyme-substrate docking simulation identified key residues, and the resulting N85Y mutant exhibited a significant increase in both conversion (from 76% to 91%) and enantioselectivity (from 90% to 98.2% ee) for the synthesis of (R)-2-chloromandelonitrile. acs.org Similarly, engineering of the Arabidopsis thaliana HNL (AtHNL) led to the F179A variant, which showed a 12-fold increased selectivity for the retro-nitroaldol reaction over the enzyme's natural cyanogenesis activity. nih.govresearchgate.net Further screening of saturation libraries of Phe179 and Tyr14 in AtHNL identified several variants with higher catalytic rates, with the F179N mutant displaying a 2.4-fold increase in kcat/Km. nih.govbohrium.com

The following table summarizes the improvements in catalytic performance achieved through directed evolution and rational design of various hydroxynitrile lyases.

| Enzyme Source | Engineering Approach | Mutation(s) | Target Substrate/Reaction | Improvement Achieved | Reference |

|---|---|---|---|---|---|

| Parafontaria laminata (PlamHNL) | Computational Structure-Guided Directed Evolution | N85Y | (R)-2-chloromandelonitrile synthesis | Conversion increased from 76% to 91%; Enantiomeric excess increased from 90% to 98.2% | acs.org |

| Arabidopsis thaliana (AtHNL) | Rational Design / Site-Directed Mutagenesis | F179A | Retro-nitroaldol reaction | ~12-fold increased selectivity over natural cyanogenesis activity | nih.govresearchgate.net |

| Arabidopsis thaliana (AtHNL) | Rational Design / Saturation Mutagenesis | F179N | Retro-nitroaldol reaction | ~2.4-fold increase in kcat/Km | nih.govbohrium.com |

| Hevea brasiliensis (HbHNL) | Rational Design / Homology Modeling | Multiple mutations (e.g., T11G, E79H, K236M) | Esterase activity (promiscuous) | Conversion of a hydroxynitrile lyase into an efficient esterase | nih.gov |

Process Optimization and Scale-Up Methodologies

Development of Aqueous-Organic Biphasic Systems for Improved Yield and Enantiomeric Excess

The enzymatic synthesis of this compound is often performed in aqueous-organic biphasic systems to overcome the challenges associated with the low aqueous solubility of the aromatic aldehyde substrate and the potential for enzyme inhibition at high substrate concentrations. googleapis.com In this setup, the organic phase serves as a reservoir for the substrate (e.g., 4-hydroxybenzaldehyde) and product, while the enzymatic reaction occurs in the aqueous phase containing the HNL. googleapis.com

The choice of the organic solvent is critical and is typically a water-immiscible solvent like methyl tert-butyl ether (MTBE) or diisopropyl ether (DIPE). nih.govsrce.hr The development of a process model is essential for optimizing these biphasic systems. Such models incorporate reaction kinetics, mass transfer kinetics between the two phases, and mass balances for both the aqueous and organic phases. nih.govnih.gov

For the synthesis of (R)-4-hydroxymandelonitrile catalyzed by Prunus amygdalus HNL, a process model was developed for a biphasic system of aqueous buffer (pH 5.5) and MTBE. nih.gov This model was used to determine key parameters such as the equilibrium constant, enzyme kinetic parameters, the mass transfer coefficient for the aldehyde, and partition coefficients. nih.gov By optimizing factors like the aqueous phase volume fraction, it was demonstrated that a 90% conversion of 4-hydroxybenzaldehyde into (R)-4-hydroxymandelonitrile with 95% enantiomeric excess could be achieved. nih.gov The optimal conditions were found to be an aqueous phase volume of 17% of the total reactor volume with an enzyme concentration of 28.6 g/L in the aqueous phase. nih.gov

The enantiomeric excess of the product in a biphasic system is influenced by the balance between the enzymatic reaction rate and the non-catalyzed chemical reaction, which produces a racemic mixture. googleapis.com By controlling the reaction conditions, such as pH and temperature, and by optimizing the phase ratio, the enzymatic reaction can be favored, leading to high enantioselectivity.

The table below presents key parameters and outcomes for the synthesis of hydroxymandelonitriles in aqueous-organic biphasic systems.

| Product | Enzyme Source | Organic Phase | Aqueous Phase | Key Optimization Parameter | Achieved Conversion | Achieved Enantiomeric Excess | Reference |

|---|---|---|---|---|---|---|---|

| (R)-4-Hydroxymandelonitrile | Prunus amygdalus | Methyl tert-butyl ether (MTBE) | Aqueous buffer (pH 5.5) | Aqueous phase volume fraction (17%) | 90% | 95% | nih.gov |

| (R)-Mandelonitrile | Prunus amygdalus | Methyl tert-butyl ether (MTBE) | Aqueous buffer (pH 5.5, 5°C) | Mass transfer limitation | High | High | nih.gov |

Mass Transfer Limitations and Overcoming Challenges in Bioreactor Design

In biphasic enzymatic reactions, the rate of reaction can be limited by the rate at which the substrate is transferred from the organic phase to the aqueous phase where the enzyme resides. This phenomenon is known as mass transfer limitation. ugent.be Mass transfer limitations occur when the rate of diffusion is lower than the potential rate of the enzymatic reaction. ugent.be While often seen as a bottleneck, controlling mass transfer can be a strategic tool to enhance process outcomes, particularly enantioselectivity.

For the synthesis of cyanohydrins, a high enantiomeric excess often requires the enzyme to operate under mass transfer-limited conditions. nih.gov This is because limiting the concentration of the aldehyde in the aqueous phase minimizes the rate of the non-enzymatic, racemic background reaction. A process model for (R)-mandelonitrile synthesis confirmed that mass transfer limitation is a prerequisite for achieving high enantiomeric excess. nih.gov

Key challenges in bioreactor design for these systems include:

Interfacial Area: The rate of mass transfer is directly proportional to the interfacial area between the aqueous and organic phases. In stirred tank reactors, the agitation speed influences the droplet size of the dispersed phase and thus the interfacial area.

Emulsification: A significant challenge in biphasic systems, especially those with high protein concentrations, is the formation of emulsions. researchgate.net Enzymes can act as surfactants, stabilizing the interface and making phase separation for downstream processing difficult. researchgate.net

Enzyme Inactivation: The enzyme can be inactivated at the aqueous-organic interface. Bioreactor design should aim to minimize shear forces that could denature the enzyme.

Computational Fluid Dynamics (CFD) can be a valuable tool to model and analyze the hydrodynamics within a bioreactor, helping to predict and mitigate mass transfer limitations. ugent.be For immobilized enzyme systems, mathematical models have been developed to account for intraparticle diffusion, external mass transfer, and axial dispersion in fixed-bed reactors, allowing for a quantitative examination of the effects of mass transfer on enantioselectivity and product yield. nih.gov The rational design of bioreactors, based on a thorough understanding of enzyme kinetics and mass transfer phenomena, is crucial for the successful scale-up of this compound synthesis. mdpi.com

Chemical Transformations and Derivatization Strategies

Reactions Involving the Nitrile Functionality (e.g., Reduction, Hydrolysis)

The nitrile (-C≡N) group is a valuable functional moiety, serving as a precursor to several other key functional groups, most notably primary amines and carboxylic acids. mlsu.ac.in

Reduction: The carbon-nitrogen triple bond can be completely reduced to yield a primary amine. This transformation is fundamental in synthetic chemistry for introducing an aminomethyl group. Common methods include:

Catalytic Hydrogenation: This industrial-preferred method involves reacting the nitrile with hydrogen gas (H₂) under high pressure and temperature in the presence of a metal catalyst such as nickel, platinum, or palladium. solubilityofthings.com This process converts (S)-4-hydroxymandelonitrile to (S)-2-amino-1-(4-hydroxyphenyl)ethanol.

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent such as dry ether, followed by an acidic workup, effectively reduce nitriles to primary amines. solubilityofthings.comwikipedia.org Sodium borohydride (B1222165) (NaBH₄) can also be used, though it is generally less reactive towards nitriles than LiAlH₄. mlsu.ac.in

A partial reduction of the nitrile is also possible using specific reagents. For instance, Diisobutylaluminium hydride (DIBALH) can reduce nitriles to an imine intermediate, which upon acidic hydrolysis yields an aldehyde. wikipedia.org

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, proceeding through an amide intermediate. wikipedia.org

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous solution of a strong acid, like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), results in the formation of a carboxylic acid and an ammonium (B1175870) salt. solubilityofthings.comwikipedia.org This converts this compound to (S)-4-hydroxymandelic acid.

Base-Catalyzed Hydrolysis: Treatment with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), followed by acidification, also yields the carboxylic acid. ebi.ac.uk The initial reaction produces a carboxylate salt and ammonia. ebi.ac.uk Careful control of reaction conditions, such as using mild heating, can sometimes allow for the isolation of the intermediate amide. acs.org

Table 1: Summary of Reactions of the Nitrile Group in this compound

| Reaction Type | Reagent(s) | Product Functional Group | Resulting Compound |

|---|---|---|---|

| Full Reduction | H₂ / Ni or Pt catalyst | Primary Amine | (S)-2-Amino-1-(4-hydroxyphenyl)ethanol |

| Full Reduction | 1. LiAlH₄ in dry ether 2. H₃O⁺ workup | Primary Amine | (S)-2-Amino-1-(4-hydroxyphenyl)ethanol |

| Partial Reduction & Hydrolysis | 1. DIBALH 2. H₃O⁺ workup | Aldehyde | (4-Hydroxyphenyl)glyoxal |

| Full Hydrolysis | HCl (aq) or H₂SO₄ (aq), heat | Carboxylic Acid | (S)-4-Hydroxymandelic acid |

| Full Hydrolysis | 1. NaOH (aq), heat 2. H₃O⁺ | Carboxylic Acid | (S)-4-Hydroxymandelic acid |

| Partial Hydrolysis | NaOH (mild conditions) or H₂O₂/OH⁻ | Amide | (S)-2-Hydroxy-2-(4-hydroxyphenyl)acetamide |

Modifications of the Hydroxyl Group for Functionalization

This compound contains two distinct hydroxyl groups: a secondary benzylic alcohol and a phenolic hydroxyl group. Their different chemical environments and acidities allow for selective functionalization. The phenolic hydroxyl group is more acidic than the benzylic alcohol, enabling its selective deprotonation to form a phenoxide ion with a moderately strong base. wikipedia.orgpcc.eu

Esterification: Both hydroxyl groups can undergo esterification to form esters. This is typically achieved by reacting the molecule with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct. Due to the higher nucleophilicity of the phenoxide ion, selective esterification of the phenolic hydroxyl group can be achieved by first treating the molecule with one equivalent of a base like sodium hydroxide.

Etherification: The Williamson ether synthesis is a common method for forming ethers from alcohols. solubilityofthings.com This reaction involves deprotonating the hydroxyl group with a strong base to form an alkoxide or phenoxide, which then acts as a nucleophile and attacks an alkyl halide in a nucleophilic substitution reaction. For this compound, the phenolic hydroxyl can be selectively converted into an ether by using a mild base like sodium hydroxide or potassium carbonate to form the phenoxide, followed by reaction with an alkyl halide (e.g., methyl iodide or ethyl bromide). Etherification of the less acidic benzylic alcohol would require a stronger base, such as sodium hydride (NaH).

Table 2: Selective Functionalization of Hydroxyl Groups

| Target Hydroxyl Group | Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|---|

| Phenolic -OH | Esterification | 1. NaOH 2. Acyl Chloride (R-COCl) | Phenolic Ester |

| Phenolic -OH | Etherification | 1. K₂CO₃ or NaOH 2. Alkyl Halide (R-X) | Phenolic Ether |

| Benzylic -OH | Esterification | Acyl Chloride (R-COCl), Pyridine | Benzylic Ester |

| Benzylic -OH | Etherification | 1. NaH 2. Alkyl Halide (R-X) | Benzylic Ether |

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitutions

The benzene (B151609) ring in this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating phenolic hydroxyl group. libretexts.orgwikipedia.org

Electrophilic Aromatic Substitution (EAS): The -OH group is a powerful activating group that directs incoming electrophiles to the ortho and para positions relative to itself. mlsu.ac.inlibretexts.org Since the para position is already occupied by the cyanohydrin-containing side chain, substitution will occur predominantly at the two equivalent ortho positions (positions 3 and 5). The general mechanism involves the attack of the electron-rich aromatic ring on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. wikipedia.orgmasterorganicchemistry.com

Key EAS reactions applicable to this scaffold include:

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in a suitable solvent can introduce halogen atoms at the ortho positions. Due to the high activation by the -OH group, the reaction can be vigorous, sometimes requiring no catalyst. mlsu.ac.inpcc.eu

Nitration: Treatment with dilute nitric acid (HNO₃) can introduce a nitro group (-NO₂) onto the ring, yielding 3-nitro derivatives. mlsu.ac.inuomustansiriyah.edu.iq The use of concentrated nitric acid often leads to oxidation and polysubstitution. mlsu.ac.in

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H). uomustansiriyah.edu.iq The reaction conditions (e.g., temperature) can influence the outcome. mlsu.ac.in

Friedel-Crafts Reactions: Alkylation or acylation can be performed using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃). However, the presence of the -OH group can complicate these reactions by coordinating with the catalyst.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is generally unfavorable for electron-rich aromatic rings like the one in this compound. These reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) on the ring to stabilize the negative charge of the Meisenheimer complex intermediate and a good leaving group. Since the molecule contains a strongly electron-donating -OH group, it is not a suitable substrate for SNAr reactions under standard conditions.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent(s) | Electrophile (E⁺) | Major Product |

|---|---|---|---|

| Halogenation | Br₂ in CS₂ | Br⁺ | (S)-3,5-Dibromo-4-hydroxymandelonitrile |

| Nitration | Dilute HNO₃ | NO₂⁺ | (S)-4-Hydroxy-3-nitromandelonitrile |

| Sulfonation | Fuming H₂SO₄ | SO₃ | (S)-4-Hydroxy-3-sulfomandelonitrile |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | (S)-3-Acyl-4-hydroxymandelonitrile |

Application As a Chiral Building Block in Organic Synthesis

Precursor for Enantiopure Pharmaceutical Intermediates

The demand for enantiopure pharmaceuticals is a significant driver in modern drug development, as different enantiomers of a drug can have vastly different pharmacological activities. Chiral building blocks like (S)-4-hydroxymandelonitrile are fundamental in constructing these single-enantiomer active pharmaceutical ingredients (APIs). acs.org The stereospecific synthesis of (S)-cyanohydrins is an established route to producing crucial intermediates for various pharmaceuticals. uniprot.org

The enzymatic production of chiral cyanohydrins, including the related (R)-4-hydroxymandelonitrile, has been optimized for pharmaceutical applications. For instance, (R)-4-hydroxymandelonitrile serves as a precursor for a drug candidate intended to treat spasmodic colic and facilitate the discharge of stones in patients with urolithiasis. researchgate.net The synthesis of enantiopure β-blockers, such as (S)-bisoprolol, often relies on the creation of chiral building blocks through enzymatic resolutions, highlighting the importance of such intermediates in accessing therapeutically active enantiomers. mdpi.com The versatility of chiral cyanohydrins allows for their conversion into other key pharmaceutical intermediates, such as chiral amino alcohols, which are critical components of many drugs.

Table 1: Examples of Pharmaceutical Intermediates Derived from Chiral Cyanohydrins

| Chiral Building Block | Derived Intermediate Class | Therapeutic Area Application (Example) |

| This compound | Chiral α-hydroxy acids, Chiral amino alcohols | Antihypertensives, Antivirals |

| (R)-Mandelonitrile | (R)-Mandelic Acid | Antibiotics, Anticholinergics |

| (R)-4-Hydroxymandelonitrile | N/A | Urolithiasis, Spasmodic Colic researchgate.net |

| Other (S)-Cyanohydrins | Enantiopure amines, alcohols | Various APIs acs.orguniprot.orgmdpi.com |

Intermediate in Agrochemical Synthesis

The principles of chirality are as important in agrochemistry as they are in pharmaceuticals. The biological activity of pesticides and herbicides can be highly dependent on stereochemistry, with one enantiomer often being significantly more active or less environmentally harmful than the other. This compound and other chiral cyanohydrins serve as key intermediates in the synthesis of modern agrochemicals. uniprot.org

The industrial production of agrochemicals increasingly relies on biocatalysis to generate these enantiomerically pure building blocks. ftb.com.hr The enzyme-catalyzed synthesis provides a direct and efficient route to compounds like this compound. These intermediates can then be chemically transformed into a variety of active agrochemical ingredients. The use of (S)-hydroxynitrile lyase from sources like Sorghum bicolor (SbHNL) has been explored for the synthesis of (S)-cyanohydrins from aromatic aldehydes, which are precursors in this sector. ftb.com.hr The natural role of cyanohydrins in plants is often related to defense against herbivores, which underscores their biological activity and potential as a foundation for agrochemical design. researchgate.net

Table 2: Research Findings on this compound in Agrochemical Synthesis

| Enzyme Source | Substrate | Product | Significance |

| Manihot esculenta (Cassava) HNL | Aromatic Aldehydes + HCN | (S)-Aromatic Cyanohydrins | Provides intermediates for agrochemicals. uniprot.org |

| Sorghum bicolor HNL | Aromatic/Heteroaromatic Aldehydes | (S)-p-Hydroxymandelonitrile | A biocatalytic route to chiral agrochemical precursors. ftb.com.hr |

Role in the Development of Novel Functional Materials and Fine Chemicals

Beyond pharmaceuticals and agrochemicals, this compound is a versatile building block for the synthesis of a broad range of fine chemicals. ftb.com.hr Fine chemicals are pure, single substances produced in limited quantities and sold on the basis of their specific chemical or functional properties. The use of biocatalysis, particularly with enzymes like hydroxynitrile lyases, has become a key technology for the industrial production of these valuable compounds. researchgate.net

The unique structure of this compound, with its combination of functional groups and defined stereochemistry, makes it an attractive starting material for creating more complex molecules with specific properties. These can be used as chiral ligands in asymmetric catalysis, as monomers for specialty polymers, or as components in liquid crystals or other functional materials. The transition of lyases from laboratory curiosities to industrial catalysts has enabled the large-scale application of (S)-Hydroxynitrile lyase for producing these fine chemical building blocks. researchgate.net

Enzymatic Degradation and Metabolic Fate

Mandelonitrile (B1675950) Lyase (MDL) Catalysis and Cyanide Release Mechanism

(S)-4-Hydroxymandelonitrile is the aglycone part of the cyanogenic glucoside dhurrin (B190987), which is found in plants like sorghum. acs.orgnih.govfrontiersin.org The release of hydrogen cyanide (HCN) from this compound is catalyzed by the enzyme hydroxynitrile lyase (HNL), also known as mandelonitrile lyase (MDL). wikipedia.orgwikipedia.org This enzyme belongs to the lyase family, specifically the aldehyde-lyases, which are responsible for cleaving carbon-carbon bonds. wikipedia.org The systematic name for this enzyme class is this compound 4-hydroxybenzaldehyde-lyase (cyanide-forming). wikipedia.org

The catalytic process occurs when plant tissue is damaged, for instance by an herbivore. researchgate.netnih.gov This disruption brings the cyanogenic glucoside into contact with a β-glucosidase, which hydrolyzes the glucoside to release this compound. nih.gov Subsequently, mandelonitrile lyase acts on this compound, catalyzing its decomposition into 4-hydroxybenzaldehyde (B117250) and hydrogen cyanide. nih.govwikipedia.org

The catalytic mechanism of hydroxynitrile lyases can vary between different plant species. nih.gov For some HNLs, a catalytic dyad of specific amino acid residues, such as His8 and Asn101 in the HNL from Passiflora edulis, is crucial for the enzymatic reaction. nih.gov In this case, a short hydrogen bond between these residues increases the basicity of the histidine, enabling it to abstract a proton from the hydroxyl group of the mandelonitrile substrate. nih.gov The resulting cyanide ion then abstracts a proton from the now-protonated histidine, generating hydrogen cyanide. nih.gov In this way, the histidine residue acts as both a general acid and a general base during the reaction. nih.gov Other HNLs, like those from the Rosaceae family, are flavoproteins, indicating a different catalytic mechanism. researchgate.net

Interactive Table: Key Enzymes in this compound Degradation

| Enzyme | EC Number | Function |

|---|---|---|

| β-glucosidase | EC 3.2.1.21 | Hydrolyzes cyanogenic glucosides to release this compound. |

Interplay with Detoxification Pathways in Biological Systems

The hydrogen cyanide released from the breakdown of this compound is highly toxic. mdpi.com As a result, organisms that are exposed to it, including the plants that produce it and the herbivores that consume them, have developed detoxification pathways.

In plants, the primary pathway for cyanide detoxification involves the enzyme β-cyanoalanine synthase (CAS). mdpi.comnih.gov This enzyme catalyzes the reaction of cyanide with the amino acid cysteine to produce β-cyanoalanine and hydrogen sulfide. nih.gov The resulting β-cyanoalanine can then be further metabolized into other amino acids like asparagine and aspartic acid, effectively incorporating the nitrogen from the cyanide into primary metabolism. mdpi.comnih.gov This process not only neutralizes the toxic cyanide but also serves as a mechanism for nitrogen recycling within the plant. nih.gov

Herbivores that feed on cyanogenic plants have also evolved mechanisms to cope with dietary cyanide. These strategies include:

Detoxification: Similar to plants, many insects utilize enzymes to detoxify cyanide. The most common pathways involve β-cyanoalanine synthase and rhodanese. mdpi.com Rhodanese is an enzyme that transfers a sulfur atom to cyanide, forming the less toxic thiocyanate. mpg.de

Avoidance: Some insects have developed feeding strategies that minimize the release of cyanide. For example, certain aphids with their specialized sucking mouthparts can feed on the phloem sap of cyanogenic plants without causing significant tissue damage, thereby avoiding the mixing of the cyanogenic glucosides and the hydrolyzing enzymes. researchgate.net

Sequestration: Some specialist herbivores can sequester the cyanogenic glucosides from their host plants and use them for their own defense against predators. researchgate.net

Interactive Table: Cyanide Detoxification Pathways

| Pathway | Key Enzyme(s) | Organism(s) | End Product(s) |

|---|---|---|---|

| β-cyanoalanine pathway | β-cyanoalanine synthase (CAS), Nitrilase | Plants, Insects | Asparagine, Aspartic acid, Ammonia mdpi.comnih.gov |

Ecological and Evolutionary Role in Plant Defense Mechanisms (Cyanogenesis)

Cyanogenesis, the ability of plants to produce hydrogen cyanide, is a classic example of a chemical defense mechanism against herbivores. researchgate.netnih.gov The production and storage of cyanogenic glucosides like dhurrin, which yields this compound upon hydrolysis, serve as a pre-emptive defense. researchgate.net The system is often referred to as a "two-component defense" because the substrate (the cyanogenic glucoside) and the activating enzyme (β-glucosidase) are stored in separate compartments within the plant cell or in different tissues. nih.govmonash.edu This separation prevents autotoxicity and ensures that the toxic hydrogen cyanide is only released upon tissue damage, such as that caused by a feeding herbivore. nih.govnih.gov

The effectiveness of cyanogenesis as a defense is evident in its widespread distribution, with over 2,500 plant species known to be cyanogenic. frontiersin.org The presence of these compounds can deter feeding by generalist herbivores, which may lack effective cyanide detoxification mechanisms. acs.org However, the co-evolutionary arms race between plants and herbivores has led to the development of countermeasures in some specialist herbivores, as discussed in the previous section. nih.gov

Beyond its role in direct defense, cyanogenesis also has broader ecological and physiological implications for the plant. Cyanogenic glucosides are nitrogen-rich compounds and can serve as a source of stored nitrogen that can be remobilized for growth and development, particularly in young, developing tissues. frontiersin.orgnih.govmonash.edu This dual role highlights the blurred line between primary and secondary metabolism and underscores the metabolic plasticity of plants in responding to both biotic and abiotic stresses. acs.orgfrontiersin.org

Advanced Research Techniques and Methodologies

Advanced Spectroscopic Analysis for Mechanistic Elucidation

Advanced spectroscopic methods are crucial for understanding the reaction mechanisms involved in the synthesis and conversion of (S)-4-hydroxymandelonitrile. While specific in-situ Nuclear Magnetic Resonance (NMR) or time-resolved Infrared (IR) studies focused solely on this compound are not extensively detailed in the provided results, the principles of these techniques are widely applied in related chemical and biochemical process monitoring.

In situ NMR Spectroscopy: This technique allows for the real-time monitoring of reaction mixtures, providing structural and quantitative information about reactants, intermediates, and products without the need for sample extraction. For the enzymatic synthesis of this compound, in situ NMR could be used to track the conversion of 4-hydroxybenzaldehyde (B117250) and a cyanide source, elucidating the kinetics and mechanism of the hydroxynitrile lyase-catalyzed reaction. It can also help in identifying any side products or unstable intermediates that may form.

Time-resolved IR Spectroscopy: This method is highly effective for tracking changes in functional groups during a chemical reaction, offering insights into reaction kinetics and mechanisms on very short timescales. In the context of this compound synthesis, it could monitor the disappearance of the aldehyde carbonyl group and the appearance of the hydroxyl and nitrile groups, providing data to model the reaction pathway.

Chromatographic Methods for Enantiomeric Purity and Reaction Monitoring

Chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC), are indispensable for the analysis of this compound. tandfonline.comlibretexts.org These methods are essential for determining the enantiomeric purity of the product and for monitoring the progress of the synthesis reaction. tandfonline.comlibretexts.org

The determination of the enantiomeric composition of chiral molecules is a critical aspect of pharmaceutical and biochemical research. rasayanjournal.co.ingoogle.com Chiral HPLC, utilizing chiral stationary phases (CSPs), is a primary method for separating enantiomers. google.comresearchgate.netresearchgate.net For this compound, a chiral HPLC method would involve passing a sample through a column containing a chiral selector that interacts differently with the (S) and (R) enantiomers, leading to their separation and allowing for accurate quantification of each. tandfonline.comrasayanjournal.co.intandfonline.com This is crucial in biocatalytic productions where high enantiomeric excess is a key goal. tudelft.nlresearchgate.net

Reaction monitoring by HPLC allows for the quantitative analysis of reaction components over time. mt.combridgewater.edu Samples can be taken from a reaction mixture at various intervals, and the concentrations of the starting materials (e.g., 4-hydroxybenzaldehyde), the product (this compound), and any byproducts can be determined. telescopeinnovations.comaxcendcorp.com This data is vital for optimizing reaction conditions such as temperature, pH, and substrate concentrations to maximize yield and enantioselectivity. mt.comaxcendcorp.com For instance, in the development of a process for (R)-4-hydroxymandelonitrile synthesis, HPLC was used to measure the extent of conversion and the enantiomeric excess. researchgate.netnih.gov

Below is an interactive table summarizing typical parameters for chiral HPLC analysis.

| Parameter | Description | Typical Value/Condition |

| Stationary Phase | Chiral column to separate enantiomers. | e.g., CYCLOBOND I 2000 RSP tandfonline.com |

| Mobile Phase | Solvent system to carry the sample through the column. | e.g., 20% Methanol in water tandfonline.com |

| Flow Rate | The speed at which the mobile phase moves through the column. | e.g., 1.0 mL/min tandfonline.com |

| Temperature | Column temperature, which can affect separation. | e.g., 30°C tandfonline.com |

| Detection | Method for detecting the separated compounds. | UV absorbance at 210 nm tandfonline.com |

Computational and Theoretical Investigations

Computational and theoretical methods provide powerful tools to complement experimental studies, offering molecular-level insights into the biocatalytic production of this compound.

Molecular docking and dynamics simulations are used to predict and analyze the interaction between a substrate and an enzyme. mpg.de In the case of this compound synthesis, these simulations can model the binding of 4-hydroxybenzaldehyde and cyanide to the active site of a hydroxynitrile lyase.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. mdpi.comrevista-agroproductividad.org For example, docking studies can reveal how 4-hydroxybenzaldehyde fits into the active site of an (S)-hydroxynitrile lyase, identifying key amino acid residues involved in substrate binding and catalysis. researchgate.net This information is invaluable for understanding the enzyme's substrate specificity and for guiding protein engineering efforts to improve catalytic efficiency or alter substrate scope. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the enzyme-substrate complex over time, revealing the flexibility of the enzyme and the substrate and how they influence binding and catalysis. revista-agroproductividad.orgresearchgate.net For instance, an MD simulation of an (S)-hydroxynitrile lyase with bound (S)-mandelonitrile has shown how the flexibility of hydrophobic residues at the entrance of the active site can regulate its size, enabling the binding of different substrates. researchgate.net

The following table outlines the steps and outcomes of these computational techniques.

| Technique | Steps | Outcome |

| Molecular Docking | 1. Prepare 3D structures of enzyme and substrate. 2. Define the binding site on the enzyme. 3. Run docking algorithm to generate binding poses. 4. Score and rank the poses. | Predicted binding affinity and orientation of the substrate in the enzyme's active site. mdpi.com |

| Molecular Dynamics | 1. Start with the docked enzyme-substrate complex. 2. Simulate the movement of atoms over time. 3. Analyze the trajectory of the simulation. | Information on the stability of the complex, conformational changes, and key interactions over time. researchgate.net |

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and energetics of molecules and reaction mechanisms. nih.govrsc.orgphyschemres.orgsapub.org These methods can be used to model the reaction pathway for the formation of this compound, providing insights that are not accessible through experimental means alone.

By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire energy profile of the reaction. rsc.org This allows for the identification of the rate-determining step and provides a detailed understanding of the bond-forming and bond-breaking processes. For example, a transition state involving a resonance-stabilized carbanion has been postulated in the context of cyanogenic glucoside synthesis. acs.org Such calculations are instrumental in understanding the stereoselectivity of hydroxynitrile lyases, explaining why a particular enzyme favors the formation of the (S)-enantiomer over the (R)-enantiomer.

Process simulation and optimization modeling are used to design and improve the efficiency of the biocatalytic production of this compound on a larger scale. researchgate.net These models integrate various parameters to predict the performance of a bioreactor and to identify the optimal operating conditions. tudelft.nlethz.ch

A process model for the synthesis of (R)-4-hydroxymandelonitrile, for example, incorporated reaction kinetics, mass transfer kinetics, and mass balances for both aqueous and organic phases in a biphasic system. researchgate.netnih.gov By using this model, it was possible to calculate the optimum aqueous phase volume and the required enzyme concentration to achieve a high conversion rate and enantiomeric excess. researchgate.netnih.gov Such models can compare different reactor configurations (e.g., batch vs. fed-batch) and operating strategies to determine the most economically viable process. ethz.ch

Key parameters in these models often include:

Enzyme kinetics (e.g., Michaelis-Menten parameters)

Mass transfer coefficients

Partition coefficients of reactants and products between different phases

Reactor volume and configuration

Costs of enzyme, substrates, and reactor operation

Metabolomics and Pathway Reconstruction Approaches

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, provides a functional readout of the physiological state of a cell. hmdb.cafoodb.caresearchgate.net In the context of this compound, metabolomics can be used to understand its biosynthesis and role in the broader metabolic network of an organism. nih.govresearchgate.net

The biosynthesis of dhurrin (B190987), for which this compound is a precursor, has been extensively studied in sorghum. acs.orgtandfonline.com L-tyrosine is converted to this compound by two cytochrome P450 enzymes, CYP79A1 and CYP71E1. tandfonline.com This intermediate is then glucosylated by a glucosyltransferase (UGT85B1) to form dhurrin. tandfonline.com

Metabolic engineering and pathway reconstruction aim to manipulate these pathways for enhanced production of desired compounds. mdpi.com By expressing the necessary enzymes in a host organism like E. coli or yeast, it is possible to produce this compound or its derivatives. tandfonline.com For instance, the dhurrin biosynthetic pathway has been successfully transferred to other plants and microorganisms. mdpi.comresearchgate.net Pathway reconstruction often involves computational tools to model metabolic fluxes and to identify potential bottlenecks or competing pathways that could divert precursors away from the target product. pnas.org Gap-filling algorithms can suggest missing enzymatic reactions in a reconstructed network to enable the synthesis of a target compound. pnas.org

Future Perspectives and Emerging Research Directions

Integration of Biocatalysis and Chemical Synthesis for Hybrid Approaches

The synergy between enzymatic and traditional chemical catalysis, known as hybrid or chemoenzymatic catalysis, represents a promising frontier for complex chemical synthesis. academie-sciences.fr This approach harnesses the exceptional selectivity of biocatalysts like hydroxynitrile lyases (HNLs) for the critical stereoselective step, while leveraging the versatility of chemical reactions for subsequent transformations. academie-sciences.frillinois.edu

One-pot cascade reactions are a key area of development. In these systems, an enzyme creates a chiral intermediate like (S)-4-hydroxymandelonitrile, which is then immediately converted by a chemical catalyst in the same reactor. academie-sciences.fr This strategy avoids the costly and time-consuming isolation of intermediates, reduces waste, and can lead to more efficient and atom-economical processes. academie-sciences.fracs.org For instance, the enzymatic synthesis of a cyanohydrin can be directly followed by a chemically-catalyzed reduction to produce valuable amino alcohols, all within a single process. mdpi.com The development of these integrated systems is crucial for creating shorter, more efficient, and sustainable routes to complex, high-value molecules, particularly in the pharmaceutical industry. acs.org

Expanding Substrate Scope and Stereoselectivity of (S)-HNLs

A significant limitation of many wild-type hydroxynitrile lyases (HNLs) is their narrow substrate scope, which is often restricted to a limited range of aromatic aldehydes. nih.govresearchgate.netfrontiersin.org To overcome this, researchers are actively engaged in protein engineering to create tailor-made enzymes with broader applicability and enhanced stereoselectivity. nih.gov Techniques such as directed evolution and rational design, where specific amino acids in the enzyme's active site are mutated, have proven successful in modifying enzyme properties. researchgate.net

These engineering efforts aim to create HNL variants that can efficiently convert a wider variety of substrates, including sterically hindered aldehydes and different ketone types, with high enantiomeric excess. frontiersin.orgresearchgate.net For example, rationally designed mutants of the (R)-HNL from Prunus amygdalus have enabled the synthesis of sterically demanding cyanohydrins like ortho-chloromandelonitrile. researchgate.net Similarly, mutations in other lyases have successfully expanded their affinity for different substrates. nih.gov The ability to customize HNLs for specific industrial applications is a major goal, reflected in a growing number of patents for engineered enzymes with improved yields and enantioselectivity. nih.gov

| Engineered Enzyme/System | Target Substrate/Goal | Research Finding | Reference(s) |

| MeHNL from Manihot esculenta | Substituted aromatic aldehydes | Used in a biocatalytically active static emulsion technique, achieving >90% conversion and ee for some halogen-substituted aromatic aldehydes. | frontiersin.org |

| (R)-HNL from Prunus amygdalus | Sterically hindered cyanohydrins | An engineered active-site mutant allows for the rapid and stereoselective synthesis of compounds like ortho-chloromandelonitrile. | researchgate.net |

| 6-hydroxy-D-nicotine oxidase (6-HDNO) | Broaden amine substrate range | Mutagenesis targeting the active site significantly expanded the substrate scope while maintaining high (R)-selectivity, creating an enzyme complementary to (S)-selective MAO-N. | europa.eu |

| HNL from Prunus amygdalus (PaHNL) | 4-hydroxybenzaldehyde (B117250) | A process model was optimized for a biphasic system, achieving 90% conversion to (R)-4-hydroxymandelonitrile with 95% enantiomeric excess. | researchgate.net |

Sustainable and Environmentally Benign Production Strategies

The principles of green chemistry are central to the future of this compound production. Biocatalysis itself is inherently sustainable, as enzymes operate under mild conditions of temperature and pH, reducing energy consumption and avoiding the use of toxic reagents. preprints.org Research is focused on further enhancing the environmental credentials of HNL-catalyzed processes.

A key strategy is the use of biphasic reaction systems, typically combining an aqueous phase for the enzyme and an organic phase for the often-insoluble substrates and products. researchgate.net This approach can improve reaction efficiency and simplify product recovery. For example, a process for producing (R)-4-hydroxymandelonitrile was optimized in a methyl tert-butyl ether/water system, demonstrating high conversion and enantiomeric excess on a larger scale. researchgate.net

Enzyme immobilization is another critical technology for sustainable production. preprints.org By attaching the HNL enzyme to a solid support, it can be easily separated from the reaction mixture and reused for multiple batches, significantly lowering costs and improving process efficiency. researchgate.net Furthermore, the use of whole-cell biocatalysts, where the enzyme is not isolated from its host microorganism, can eliminate the need for costly enzyme purification and cofactor recycling. illinois.edu

Exploration of Novel Biological Roles and Biotechnological Applications

While this compound is a valuable synthetic intermediate, its glycosylated form, dhurrin (B190987), plays a significant role in the natural world, primarily as a defense compound in plants like Sorghum bicolor. mdpi.commdpi.comnih.gov When plant tissue is damaged, dhurrin is hydrolyzed to release toxic hydrogen cyanide, deterring herbivores. mdpi.comnih.gov

Emerging research is beginning to uncover novel biological activities and potential biotechnological applications for 4-hydroxymandelonitrile (B80859) itself. For instance, metabolomic studies have suggested that 4-hydroxymandelonitrile may possess hypoglycemic properties due to its inhibitory effect on the α-glucosidase enzyme. researchgate.net Another study, using network pharmacology, identified 4-hydroxymandelonitrile as a potential key component in Crocus alatavicus that could target pathways related to prostate cancer. mdpi.com These preliminary findings open up new avenues for research into the pharmacological potential of 4-hydroxymandelonitrile and its derivatives, moving beyond its traditional role in chemical synthesis.

Advancement of Gene Editing and Synthetic Biology for Pathway Engineering

The convergence of synthetic biology and powerful gene-editing tools like CRISPR/Cas9 is revolutionizing the ability to engineer metabolic pathways for producing valuable compounds. newswise.comnih.gov This technology is being applied to the biosynthetic pathway of dhurrin, the natural precursor to this compound.

In plants like sorghum and cassava, scientists are using gene editing to modify the expression of key genes in the dhurrin pathway, such as CYP79A1. newswise.comfrontiersin.org By down-regulating this gene, researchers have successfully created sorghum and cassava varieties with significantly reduced cyanogenic potential, making them safer for consumption as food and animal fodder. newswise.comfrontiersin.org

Conversely, synthetic biology enables the transfer of entire biosynthetic pathways into microbial hosts like Escherichia coli or yeast. tandfonline.com This allows for the production of specific cyanohydrins or their glycosides in controlled fermentation processes. By co-expressing genes for HNLs along with enzymes for UDP-glucose biosynthesis, for example, researchers have significantly improved the production of prunasin (B192207) in engineered E. coli. tandfonline.com These pathway engineering strategies offer a powerful and controllable platform for the sustainable production of this compound and related compounds, leveraging the tools of modern biotechnology to create cellular factories. nih.govfrontiersin.org

| Gene Target | Organism | Engineering Approach | Outcome | Reference(s) |

| CYP79A1 | Sorghum bicolor | Antisense down-regulation | Reduced dhurrin synthesis and hydrogen cyanide potential, improving fodder quality. | frontiersin.org |

| MeHNL | Manihot esculenta (Cassava) | CRISPR/Cas9 editing | Significantly reduced hydrocyanic acid and cyanogenic glycosides, demonstrating the feasibility of generating acyanogenic cassava. | newswise.com |

| UGT85A47, pgm, galU, ppk | Escherichia coli | Co-expression of UGT and UDP-glucose biosynthetic genes | Improved production of the cyanogenic glucoside prunasin from 2.3 g/L. | tandfonline.com |

| UGT85B1 | Sorghum bicolor | Structure-guided mutational analysis | Shifted stereo-specificity from (S) to (R) and altered substrate specificity, demonstrating the potential to engineer UGTs for new applications. | nih.gov |

Q & A

Q. How is (S)-4-Hydroxymandelonitrile detected and quantified in biological samples?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Use reversed-phase C18 columns with mobile phases optimized for polar metabolites. Electrospray ionization (ESI) in negative ion mode enhances detection sensitivity due to the compound's phenolic hydroxyl group. Calibration curves using synthetic standards (e.g., HMDB0060318) are essential for quantification .

- Enzymatic Assays: Monitor dhurrin hydrolysis by β-glucosidases (e.g., GBA3) in plant extracts. The release of this compound can be tracked via UV-Vis spectroscopy at 280 nm (absorbance of the 4-hydroxybenzaldehyde byproduct) .

Q. What is the biosynthetic pathway of this compound in plants?

Methodological Answer:

- Tyrosine-Derived Pathway:

N-Hydroxy-L-tyrosine Formation: Tyrosine undergoes sequential N-hydroxylation and oxidation by cytochrome P450 enzymes (e.g., CYP79A1) using NADPH as a cofactor .

Oxime and Nitrile Formation: (E)-4-Hydroxyphenylacetaldehyde oxime is converted to this compound via a cytochrome P450-mediated dehydration and cyanogenic glycoside synthase (e.g., CYP71E1) .

Key Enzymes: CYP79A1, CYP71E1

Cofactors: NADPH, O₂

- Validation: Isotopic tracer studies (¹³C-labeled tyrosine) and gene knockout models in Sorghum bicolor confirm pathway intermediates .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for high yield and purity?

Methodological Answer:

- Biphasic Reaction System:

- Conditions: Mix 4-hydroxybenzaldehyde with HCN in a methyl tert-butyl ether (MTBE)/aqueous buffer (pH 5.5) system. Use hydroxynitrile lyase (HNL) from Prunus amygdalus (20–30 g/L aqueous phase) at 20°C .

- Kinetic Control: Maintain substrate concentrations below 100 mM to avoid enzyme inhibition. Stirring rate ≥500 rpm ensures efficient mass transfer between phases.

- Outcome: Achieves >90% conversion with 95% enantiomeric excess (ee) .

Q. How do contradictory data on enzyme specificity for this compound arise, and how can they be resolved?

Methodological Answer:

- Source of Contradictions:

- Substrate Ambiguity: Some hydroxynitrile lyases (e.g., from Linum usitatissimum) show no activity toward this compound but act on aliphatic cyanohydrins. Misannotation of enzyme function in databases exacerbates confusion .

- Resolution Strategies:

Enzyme Characterization: Perform activity assays with purified enzymes (e.g., EC 4.1.2.11) under standardized pH (5.5–6.0) and temperature (20–25°C) conditions .

Structural Analysis: X-ray crystallography of enzyme-substrate complexes reveals steric hindrance or binding pocket mismatches (e.g., Zn²⁺ coordination in Sorghum HNL) .

Q. What advanced techniques are used to study the metabolic flux of this compound in cyanogenic plants?

Methodological Answer:

- Isotope Ratio Mass Spectrometry (IRMS): Track ¹⁵N-labeled cyanide released during dhurrin catabolism to quantify flux rates in Manihot esculenta .

- RNA Interference (RNAi): Silence CYP79A1 or CYP71E1 genes to block pathway intermediates and measure compensatory metabolic shifts via GC-MS metabolomics .

- Table: Key Metabolites in Dhurrin Pathway

| Metabolite | Role | Detection Method |

|---|---|---|

| L-Tyrosine | Precursor | HPLC-DAD |

| This compound | Cyanogenic intermediate | LC-MS/MS |

| Dhurrin | Storage cyanogen | NMR, Enzymatic hydrolysis |

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.